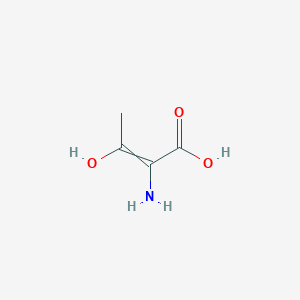

2-Amino-3-hydroxybut-2-enoic acid

Description

2-Amino-3-hydroxybut-2-enoic acid (CAS 71264-07-8), also known as dehydrothreonine, is a non-proteinogenic α-amino acid characterized by a conjugated enoic system with adjacent amino (–NH₂) and hydroxy (–OH) groups on carbons 2 and 3, respectively. The compound’s logP value (0.5195) suggests moderate lipophilicity, balancing solubility in aqueous and organic phases. Dehydrothreonine is of interest in organic synthesis and medicinal chemistry due to its dual functional groups, which enable diverse reactivity and intermolecular interactions .

Properties

CAS No. |

71264-07-8 |

|---|---|

Molecular Formula |

C4H7NO3 |

Molecular Weight |

117.10 g/mol |

IUPAC Name |

2-amino-3-hydroxybut-2-enoic acid |

InChI |

InChI=1S/C4H7NO3/c1-2(6)3(5)4(7)8/h6H,5H2,1H3,(H,7,8) |

InChI Key |

VACMTKGMNYPSRC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C(C(=O)O)N)O |

Origin of Product |

United States |

Preparation Methods

Multicomponent Condensation and Lewis Acid Catalysis

One advanced approach involves Lewis acid-catalyzed multicomponent condensation of aldehydes, amines, and ketene silyl acetals to form vicinal hydroxylamino acids, which structurally resemble this compound. This method allows the stereoselective introduction of amino and hydroxy groups adjacent to each other on an alkene backbone, achieving the α-amino and β-hydroxy substitution pattern.

- Key features:

- Use of chiral catalysts or auxiliaries to control stereochemistry.

- Mild reaction conditions.

- Good yields and selectivity.

Chiral Pool Synthesis from Sugars

Another effective strategy is the chiral pool approach , where naturally abundant sugars such as D-glucose or D-ribose are chemically transformed through a series of functional group manipulations (oxidation, protection, azide substitution, reduction) to yield α-hydroxy-β-amino acids.

For example, starting from protected sugar derivatives, Wittig reactions, oxidative cleavage, and Mitsunobu reactions are employed to introduce the amino and hydroxy functionalities with control over stereochemistry.

This approach benefits from the inherent chirality of sugars, reducing the need for external chiral catalysts.

Strecker-Type Synthesis Adapted for α-Hydroxy-β-Amino Acids

While the classical Strecker synthesis is well established for α-amino acids, modifications have been developed to accommodate α-hydroxy substituents. The reaction sequence involves:

- Formation of an α-amino nitrile intermediate from an appropriate α-hydroxy aldehyde.

- Subsequent hydrolysis under acidic or basic conditions to yield the target amino acid.

This method is elegant but requires careful control to prevent side reactions such as polymerization or over-oxidation.

Industrially Relevant Synthetic Process Example

A patented industrial synthesis of a related compound, D-2-aminooxy-3-methylbutyric acid , illustrates practical considerations that can be extrapolated to this compound:

- Starting from natural amino acid L-valine.

- Steps include diazotization hydrolysis, acetyl protection, tert-butyl esterification, Mitsunobu reaction, and deprotection.

- The process features mild conditions, high selectivity, and good yield (overall yield ~8.4% over seven steps).

- The use of readily available raw materials and scalable reaction conditions make it suitable for industrial production.

Comparative Table of Preparation Methods

| Method | Starting Materials | Key Reactions | Advantages | Disadvantages | Typical Yield Range |

|---|---|---|---|---|---|

| Amination of α-bromocarboxylic acids | Carboxylic acids, Br2, PBr3, NH3 | α-bromination, SN2 amination | Simple, direct | Moderate yields, selectivity issues | Moderate (varies) |

| Strecker Synthesis | Aldehydes, NH3, HCN | Formation of α-amino nitrile, hydrolysis | Classical, well-understood | Sensitive to functional groups | Moderate to good |

| Lewis Acid-Catalyzed Multicomponent Condensation | Aldehydes, amines, ketene silyl acetals | Condensation, stereoselective aminohydroxylation | Stereocontrol, mild conditions | Requires catalyst optimization | Good (up to 80%) |

| Chiral Pool Synthesis | Sugars (e.g., D-glucose) | Protection, oxidation, azide substitution, reduction | High stereoselectivity, natural chirality | Multi-step, complex manipulations | Good (up to 80%) |

| Industrial Process (Patent Example) | L-valine | Diazotization hydrolysis, protection, Mitsunobu reaction | Scalable, mild, selective | Multi-step, moderate overall yield | ~8.4% overall |

Research Findings and Optimization Notes

Catalyst choice: The use of second-generation Grubbs or Hoveyda–Grubbs catalysts has been shown to improve yields in related olefin metathesis reactions, which can be relevant for constructing the but-2-enoic acid backbone.

Stereochemical control: The presence of vicinal amino and hydroxy groups requires precise stereochemical control, often achieved by chiral auxiliaries or catalysts, or by starting from chiral pool materials.

Protection strategies: Acetyl and tert-butyl protecting groups are commonly employed to mask hydroxy and carboxylic acid functionalities during multi-step syntheses to improve selectivity and yield.

Hydrolysis conditions: Acidic or basic hydrolysis of nitrile intermediates must be optimized to avoid degradation of sensitive double bonds or hydroxy groups.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxybut-2-enoic acid undergoes various chemical reactions including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The double bond in the butenoic acid backbone can be reduced to form saturated derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in the presence of hydrogen gas.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, saturated amino acids, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-3-hydroxybut-2-enoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxybut-2-enoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in various biochemical reactions. It can act as a substrate for enzymes, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Aminobut-3-enoic Acid (CAS 56512-51-7)

2-Hydroxybut-3-enoic Acid

- Structure: Lacks the amino group but retains the hydroxy group at C2 and a double bond at C3.

- Properties : Reduced polarity (PSA 57.53 Ų ) and higher logP (1.02 ). This compound is primarily used as an intermediate in pharmaceutical synthesis, such as in prostaglandin analogs .

Enantiomeric Forms

(R)- and (S)-2-Aminobut-3-enoic Acid Hydrochloride

- CAS Numbers : 105763-41-5 (R-enantiomer), 52795-52-5 (S-enantiomer) .

- Properties : Stabilized as hydrochloride salts, increasing molecular weight (e.g., 137.57 g/mol for the R-form) and enhancing aqueous solubility. These enantiomers are critical in asymmetric synthesis and peptidomimetics .

Chain-Length Variants

2-Amino-3-hydroxypent-2-enoic Acid

- Structure : Extended carbon chain (C5) with similar functional groups.

- Properties : Higher molecular weight (131.15 g/mol ) and logP (1.12 ), making it more lipophilic. Used in studies of β-sheet peptide stabilization .

Branched Analogs

2-Hydroxyisobutyric Acid (CAS 594-61-6)

- Structure : Branched methyl group at C2 with a hydroxy group.

- Properties : Lower molecular weight (104.1 g/mol ) and PSA (57.53 Ų ). The branching reduces melting point (103–105°C ) compared to linear analogs, influencing its use in polymer chemistry .

Key Research Findings

Hydrogen-Bonding and Crystal Packing

Dehydrothreonine’s dual functional groups facilitate extensive hydrogen-bonding networks, as evidenced by graph-set analysis in crystallography. This contrasts with analogs like 2-aminobut-3-enoic acid, which form simpler dimeric motifs due to fewer hydrogen-bond donors .

Biological Activity

2-Amino-3-hydroxybut-2-enoic acid, commonly referred to as AHBA, is a compound of significant interest in biochemical research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

This compound has the molecular formula C4H7NO3 and is characterized by a double bond between the second and third carbon atoms, along with an amino and hydroxyl group. Its structural features contribute to its reactivity and interaction with biological systems.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that certain heterocyclic compounds derived from this acid demonstrate significant antifungal and antibacterial activity. These compounds were effective against various strains of bacteria and fungi, indicating potential for use in developing new antimicrobial agents .

2. Neuroprotective Effects

AHBA has been investigated for its neuroprotective properties, particularly in models of neurodegeneration. In vitro studies demonstrated that it could inhibit neuronal cell death induced by amyloid-beta peptide exposure, a hallmark of Alzheimer's disease. The mechanism involves modulation of autophagy pathways, enhancing the clearance of toxic aggregates in neurons .

3. Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokine production in immune cells. This activity suggests potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Modulation of Signaling Pathways: AHBA influences various signaling pathways involved in cell survival and apoptosis. It has been shown to activate the Nrf2 pathway, leading to increased expression of antioxidant genes, which helps protect cells from oxidative stress .

- Interaction with Enzymes: The compound can act as an inhibitor or modulator for specific enzymes involved in metabolic processes, thereby affecting cellular metabolism and energy production.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Neuroprotection : In an experimental model using hippocampal neurons exposed to amyloid-beta, treatment with AHBA resulted in a significant reduction in cell death compared to untreated controls. The study utilized MTT assays to quantify cell viability and Western blotting to assess autophagic markers .

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various derivatives of AHBA against clinical isolates of Staphylococcus aureus and Candida albicans. Results showed that specific derivatives inhibited growth at concentrations as low as 10 µg/mL, demonstrating their potential as new therapeutic agents .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.